molecular formula C21H15FN4O3 B2763919 1-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 2034507-42-9

1-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2763919
CAS No.: 2034507-42-9
M. Wt: 390.374
InChI Key: KWSMUQSYMVIIMG-UHFFFAOYSA-N
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Description

“1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione” typically involves multi-step organic reactions. The starting materials may include fluorinated aromatic compounds and indole derivatives. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the fluorine atom.

    Cyclization reactions: to form the heterocyclic ring structure.

    Condensation reactions: to link the indole moiety with the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form additional functional groups.

    Reduction: Reduction reactions may be used to modify the oxidation state of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents.

Scientific Research Applications

Chemistry

In chemistry, “1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. Compounds with indole moieties are known to exhibit various biological properties, including antimicrobial and anticancer activities.

Medicine

In medicine, the compound may be investigated for its potential therapeutic applications. The presence of a fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.

Industry

In industry, the compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of “1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione” would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The indole moiety may play a key role in binding to these targets, while the fluorine atom may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other fluorinated heterocycles and indole derivatives. Examples include:

    1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a4’,3’-d]pyrimidin-2(11H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione: A closely related compound with a similar structure.

    Fluorinated indoles: Compounds with a fluorine atom and an indole moiety.

    Pyrimidine derivatives: Compounds with a pyrimidine ring structure.

Uniqueness

The uniqueness of “1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione” lies in its specific combination of a fluorinated pyrimidine ring and an indole moiety. This combination may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.

Properties

IUPAC Name

1-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O3/c22-12-5-6-18-24-17-7-8-25(11-15(17)20(28)26(18)10-12)21(29)19(27)14-9-23-16-4-2-1-3-13(14)16/h1-6,9-10,23H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSMUQSYMVIIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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